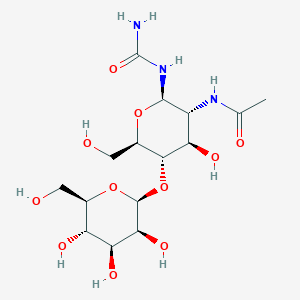

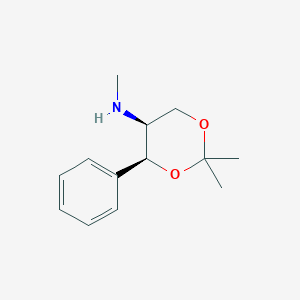

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride” is a chemical compound that is used as a specific substrate of amino acid transport system A in studies on amino acid transport systems . It is also known as "Methyl α-aminoisobutyrate hydrochloride" .

Synthesis Analysis

Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group adjacent to an ether group . The ester is polar but has no hydrogen atom attached directly to an oxygen atom .Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . An ester is hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol .Physical And Chemical Properties Analysis

Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Wirkmechanismus

Target of Action

The primary targets of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride are currently unknown. This compound is a derivative of amino acids, which are fundamental building blocks of proteins and play crucial roles in various biological processes . .

Mode of Action

The mode of action of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is not well-documented. As an amino acid derivative, it may interact with its targets in a similar manner to other amino acids. Amino acids can act as neurotransmitters, modulate enzyme activity, or serve as precursors for other bioactive molecules . .

Biochemical Pathways

Amino acids are involved in numerous biochemical pathways, including protein synthesis, neurotransmission, and metabolic processes . .

Result of Action

As an amino acid derivative, it may influence protein synthesis, neurotransmission, or other cellular processes . .

Vorteile Und Einschränkungen Für Laborexperimente

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride has several advantages for lab experiments. It is a chiral compound that can be used as a chiral auxiliary in asymmetric synthesis. It is also a building block for the synthesis of peptides and proteins. However, it has some limitations as well. It is not soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other amino acids.

Zukünftige Richtungen

There are several future directions for the study of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride. One area of research is the study of its effects on the immune system. Another area of research is the study of its effects on the metabolism of amino acids in cells. Additionally, the synthesis of new analogs of this compound could lead to the discovery of new compounds with unique properties and applications.

Synthesemethoden

The synthesis of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride involves the reaction of tert-leucine with methanol in the presence of hydrochloric acid. The reaction takes place at room temperature and the product is obtained by filtration and recrystallization. The purity of the compound can be confirmed by NMR and HPLC analysis.

Wissenschaftliche Forschungsanwendungen

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is used in scientific research for various applications. It is used as a chiral auxiliary in asymmetric synthesis, as a building block for the synthesis of peptides and proteins, and as a standard for amino acid analysis. It is also used in the study of the structure and function of proteins, enzymes, and other biological molecules.

Biochemische Analyse

Biochemical Properties

It is known that amino acid methyl esters are important intermediates in organic synthesis, used in areas such as peptide synthesis and medicinal chemistry

Cellular Effects

Amino acid derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is not well defined. It is known that amino acid methyl esters can undergo various reactions, including esterification . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

Amino acid methyl esters are generally stable compounds . Long-term effects on cellular function would depend on the specific interactions of this compound with cellular components.

Metabolic Pathways

The metabolic pathways involving ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride are not well characterized. Amino acid derivatives can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors .

Transport and Distribution

Amino acid derivatives can interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is not well defined. Amino acid derivatives can be directed to specific compartments or organelles based on their chemical properties .

Eigenschaften

IUPAC Name |

methyl (2R)-2-amino-2-methylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-6(2,7)5(8)9-3;/h4,7H2,1-3H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPPPARGXDTDEY-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C)(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B38780.png)

![Furo[2,3-c]pyridine-2-sulfonamide](/img/structure/B38781.png)

![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)

![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)